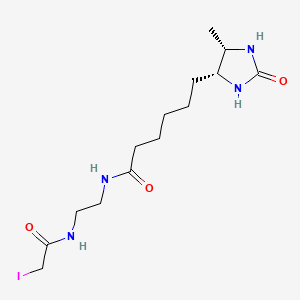

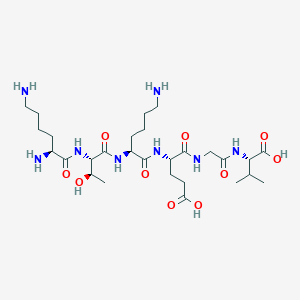

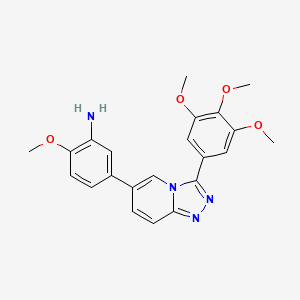

DCAF1-BTK PROTAC DBt-10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DBt-10 es un potente degradador de la tirosina quinasa de Bruton. La tirosina quinasa de Bruton es una enzima crucial involucrada en las vías de señalización de las células B, que son un tipo de glóbulo blanco. DBt-10 se utiliza principalmente en la investigación científica para estudiar la degradación de la tirosina quinasa de Bruton y sus efectos en diversos procesos biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de DBt-10 implica la preparación de una solución madre disolviendo 2 mg del compuesto en 50 μL de dimetilsulfóxido, lo que da como resultado una concentración de la solución madre de 40 mg/mL . Las rutas sintéticas específicas y las condiciones de reacción para DBt-10 son propietarias y no se divulgan públicamente.

Métodos de producción industrial

Los métodos de producción industrial de DBt-10 no están ampliamente documentados. Normalmente se produce en laboratorios especializados bajo condiciones controladas para garantizar la pureza y la consistencia con fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

DBt-10 experimenta diversas reacciones químicas, que incluyen:

Oxidación: DBt-10 se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir DBt-10 en sus derivados de tiol correspondientes.

Sustitución: DBt-10 puede sufrir reacciones de sustitución, particularmente en los anillos aromáticos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución.

Productos principales formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de tiol.

Sustitución: Diversos compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

DBt-10 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza para estudiar la degradación de la tirosina quinasa de Bruton y sus efectos en las vías de señalización química.

Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la función de las células B.

Medicina: Explorado para posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer y los trastornos autoinmunitarios.

Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a la tirosina quinasa de Bruton

Mecanismo De Acción

DBt-10 ejerce sus efectos uniéndose a la tirosina quinasa de Bruton y promoviendo su degradación a través de la vía de ubiquitina-proteasoma. Este proceso implica la unión de moléculas de ubiquitina a la tirosina quinasa de Bruton, marcandola para su degradación por el proteasoma. La degradación de la tirosina quinasa de Bruton interrumpe las vías de señalización de las células B, lo que lleva a respuestas inmunitarias alteradas .

Comparación Con Compuestos Similares

Compuestos similares

Ibrutinib: Un inhibidor irreversible de la tirosina quinasa de Bruton.

Edralbrutinib: Un potente inhibidor de la tirosina quinasa de Bruton con actividad anticancerígena.

Orelabrutinib: Un inhibidor irreversible y de administración oral de la tirosina quinasa de Bruton.

Singularidad de DBt-10

DBt-10 es único en su capacidad para degradar la tirosina quinasa de Bruton en lugar de simplemente inhibir su actividad. Este mecanismo de degradación proporciona un medio más efectivo para interrumpir las vías de señalización de la tirosina quinasa de Bruton, lo que convierte a DBt-10 en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas .

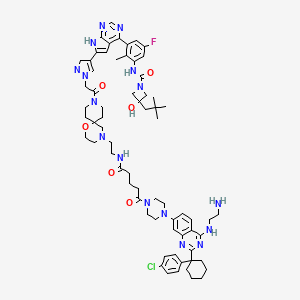

Propiedades

Fórmula molecular |

C68H86ClFN16O6 |

|---|---|

Peso molecular |

1278.0 g/mol |

Nombre IUPAC |

N-[3-[6-[1-[2-[4-[2-[[5-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-5-oxopentanoyl]amino]ethyl]-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]-2-oxoethyl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-3-(2,2-dimethylpropyl)-3-hydroxyazetidine-1-carboxamide |

InChI |

InChI=1S/C68H86ClFN16O6/c1-45-52(33-49(70)34-54(45)79-64(90)85-41-66(91,42-85)40-65(2,3)4)60-53-36-55(77-62(53)75-44-74-60)46-37-76-86(38-46)39-59(89)83-24-19-67(20-25-83)43-81(31-32-92-67)26-23-72-57(87)9-8-10-58(88)84-29-27-82(28-30-84)50-15-16-51-56(35-50)78-63(80-61(51)73-22-21-71)68(17-6-5-7-18-68)47-11-13-48(69)14-12-47/h11-16,33-38,44,91H,5-10,17-32,39-43,71H2,1-4H3,(H,72,87)(H,79,90)(H,73,78,80)(H,74,75,77) |

Clave InChI |

LBIYUFWGBHNKTG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1NC(=O)N2CC(C2)(CC(C)(C)C)O)F)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)CC(=O)N6CCC7(CC6)CN(CCO7)CCNC(=O)CCCC(=O)N8CCN(CC8)C9=CC1=C(C=C9)C(=NC(=N1)C1(CCCCC1)C1=CC=C(C=C1)Cl)NCCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)

![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12396038.png)

![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)

![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)